molecular formula C5H5FN2O2S B146837 3-Fluoropyridine-2-sulfonamide CAS No. 133120-15-7

3-Fluoropyridine-2-sulfonamide

Cat. No. B146837
M. Wt: 176.17 g/mol
InChI Key: YXQKUNICQNTDLU-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-sulfonamide is a compound that falls within the category of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and the incorporation of fluorine atoms can significantly affect their chemical and biological properties, such as increasing acidity and lipophilicity .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the use of fluorinated intermediates or the direct introduction of fluorine-containing groups. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized by substituting morpholine on a difluorinated nitrobenzene followed by reduction of the nitro group . Similarly, the regioselective arylation of aliphatic N-fluorosulfonamides with imidazopyridines has been achieved using a copper-catalyzed radical mechanism, indicating the versatility of fluorinated sulfonamides in chemical synthesis .

Molecular Structure Analysis

The molecular structure of sulfonamides can exhibit conformational polymorphism, as demonstrated by the different crystalline forms of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine). The crystal structures of these forms show that the molecular conformation varies significantly, which can influence the compound's physical properties and reactivity .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including cross-coupling reactions. For example, N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides have been synthesized through the reaction of 3-bromopyridine with different sulfonamides, catalyzed by copper(I) iodide and a bidentate ligand . The ability to form C-N and C-C bonds through such reactions expands the utility of sulfonamides in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by the presence of fluorine atoms. Fluorinated sulfonamides, such as those incorporating 1,3,5-triazine moieties, have shown effective inhibition of carbonic anhydrases from Mycobacterium tuberculosis, with inhibition constants in the nanomolar or submicromolar range . The fluorine atoms can enhance the potency and selectivity of these inhibitors. Additionally, the fluorescence quenching properties of sulfonamides have been utilized in analytical methods, such as the determination of these compounds using 9-chloroacridine by quenching fluorometry .

Scientific Research Applications

Fluorescence Quenching in Pharmaceutical Analysis

3-Fluoropyridine-2-sulfonamide derivatives are utilized in fluorescence quenching methods for pharmaceutical analysis. For instance, sulfonamides, when reacted with specific reagents like 9-chloroacridine, can quench fluorescence, which is a valuable technique for drug analysis in low concentrations (Stewart & Wilkin, 1972)(Stewart & Wilkin, 1972).

Inhibition of Phenylethanolamine N-Methyltransferase

Compounds containing 3-fluoropyridine-2-sulfonamide have shown potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme relevant in various biological processes. Studies involving these compounds have helped in understanding the enzyme's interaction with inhibitors, thereby contributing to the development of drugs targeting specific neurological conditions (Grunewald et al., 2006)(Grunewald et al., 2006).

Application in Coordination Chemistry

Sulfonylated compounds like 3-fluoropyridine-2-sulfonamide are significant in the synthesis of complex compounds with metals like Nickel (II) and Iron (II). Such studies provide insights into developing new materials with potential applications in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021)(Orie, Duru, & Ngochindo, 2021).

Synthesis and Transformation in Organic Chemistry

3-Fluoropyridine-2-sulfonamide is crucial in organic chemistry for creating specific bonds and structures. For example, it aids in the regioselective arylation of aliphatic N-fluorosulfonamides, facilitating the formation of complex organic molecules with broad applications (Xue et al., 2021)(Xue et al., 2021).

Environmental Monitoring

Compounds similar to 3-fluoropyridine-2-sulfonamide, such as other sulfonamides, are monitored in environmental studies, particularly in the context of antibiotic residues in water bodies. Understanding the behavior and impact of these compounds is crucial in environmental science and public health (Peixoto et al., 2016)(Peixoto et al., 2016).

Safety And Hazards

The safety information for 3-Fluoropyridine-2-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for 3-Fluoropyridine-2-sulfonamide could involve further exploration of its synthesis methods and potential applications in pharmaceutical and organic synthesis. The development of N-F fluorinating agents and their fluorinations could also be a potential area of research .

properties

IUPAC Name

3-fluoropyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQKUNICQNTDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridine-2-sulfonamide

CAS RN

133120-15-7
Record name 3-fluoropyridine-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.3 g (0.030 mol) of 3-aminopyridin-2-ylsulfonamide are dissolved in 12 ml of dimethyl sulfoxide, and the solution is added dropwise at 0° C. to 14.3 g (0.72 mol) of hydrogen fluoride (exothermal reaction). 2.4 g (0.035 mol) of sodium nitrite are then added in portions at 0° C. After one hour, the mixture is heated to 70° C. (evolution of N2). After the reaction mixture has cooled, it is added to an ice/water mixture, sodium bicarbonate and sodium chloride are added, and the mixture is then extracted with tetrahydrofuran and ethyl acetate. The combined extracts are washed with a saturated sodium chloride solution, dried with magnesium sulfate, filtered and evaporated. The residue is stirred in diethyl ether/petroleum ether. Filtration gives 3.7 g of 3-fluoropyridin-2-ylsulfonamide (Compound No. 3.001) of a melting point of +124° to +125° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.